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molecular formula C16H21NO B8668422 2-Benzylidene-6-dimethylaminomethyl-cyclohexanone CAS No. 57754-23-1

2-Benzylidene-6-dimethylaminomethyl-cyclohexanone

Cat. No. B8668422
M. Wt: 243.34 g/mol
InChI Key: NMUPYXWTUNJHMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06815443B2

Procedure details

43 g (0.23 mole) of 2-benzylidene-cyclohexanone obtained from Stage 2, and 21.6 g (0.23 mole) of dimethylammonium methylene chloride were stirred in 200 ml of dry acetonitrile at room temperature. After adding 0.2 ml of acetyl chloride the reaction mixture was stirred for a further 3 hours at room temperature, a colorless clear solution being formed. 200 ml of dry ether were then added dropwise to the reaction mixture, whereupon the hydrochloride crystallized out. 56.1 g (87% of theory) of colorless crystals were obtained. The base was released from the hydrochloride with dichloromethane/sodium hydroxide and, after drying the solution, the dichloromethane was removed by distillation.
Quantity
43 g
Type
reactant
Reaction Step One
Name
dimethylammonium methylene chloride
Quantity
21.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
dichloromethane sodium hydroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1](=[C:8]1[CH2:13][CH2:12][CH2:11][CH2:10][C:9]1=[O:14])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(Cl)Cl.[CH3:18][NH2+:19][CH3:20].[C:21](Cl)(=O)C.Cl.ClCCl.[OH-].[Na+]>C(#N)C.CCOCC>[CH:1](=[C:8]1[CH2:13][CH2:12][CH2:11][CH:10]([CH2:18][N:19]([CH3:21])[CH3:20])[C:9]1=[O:14])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2,5.6.7|

Inputs

Step One
Name
Quantity
43 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=C1C(CCCC1)=O
Name
dimethylammonium methylene chloride
Quantity
21.6 g
Type
reactant
Smiles
C(Cl)Cl.C[NH2+]C
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0.2 mL
Type
reactant
Smiles
C(C)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
dichloromethane sodium hydroxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCl.[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
200 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for a further 3 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a colorless clear solution being formed
CUSTOM
Type
CUSTOM
Details
crystallized out
CUSTOM
Type
CUSTOM
Details
56.1 g (87% of theory) of colorless crystals were obtained
CUSTOM
Type
CUSTOM
Details
after drying the solution
CUSTOM
Type
CUSTOM
Details
the dichloromethane was removed by distillation

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
C(C1=CC=CC=C1)=C1C(C(CCC1)CN(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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